molecular formula C7H7NO4 B1207007 2,5-Dioxopyrrolidin-1-yl acrylate CAS No. 37017-08-6

2,5-Dioxopyrrolidin-1-yl acrylate

Cat. No. B1207007
CAS RN: 37017-08-6
M. Wt: 169.13 g/mol
InChI Key: YXMISKNUHHOXFT-UHFFFAOYSA-N
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Patent
US08809071B2

Procedure details

To a solution of N-hydroxysuccinimide (NAS) (1.15 g, 10.0 mmol) and triethylamine (1.53 ml) in chloroform (15 ml), acryloyl chloride (0.99 g, 11.0 mmol), cooled at 0° C., was added dropwise, under mechanical stirring, over a period of 30-min. After an additional stirring of 20 min at 0° C., the solution was washed with ice-cold water (8 ml for 2 times), dried on Na2SO4 and then filtered. 2,5-Di-tert-butylhydroquinone (0.5 mg) (polymerization inhibitor) was added to the chloroform solution, which was concentrated to a volume of 3 ml, using a rotary evaporator and filtered. Ethyl acetate (3 ml) and n-hexane (2 ml) were slowly added while stirring to the chloroform solution, which was left at 0° C. for several hours. The precipitate, a colorless solid, was separated by filtration and washed with an ice-cold solution of ethyl acetate/n-hexane (4/1) and then washed only with n-hexane.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18]>C(Cl)(Cl)Cl>[C:16]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])(=[O:19])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
1.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.99 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After an additional stirring of 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, under mechanical stirring, over a period of 30-min
WASH
Type
WASH
Details
the solution was washed with ice-cold water (8 ml for 2 times)
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
2,5-Di-tert-butylhydroquinone (0.5 mg) (polymerization inhibitor) was added to the chloroform solution, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to a volume of 3 ml
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Ethyl acetate (3 ml) and n-hexane (2 ml) were slowly added
STIRRING
Type
STIRRING
Details
while stirring to the chloroform solution, which
WAIT
Type
WAIT
Details
was left at 0° C. for several hours
CUSTOM
Type
CUSTOM
Details
The precipitate, a colorless solid, was separated by filtration
WASH
Type
WASH
Details
washed with an ice-cold solution of ethyl acetate/n-hexane (4/1)
WASH
Type
WASH
Details
washed only with n-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C(C=C)(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.